![molecular formula C21H26N6O2 B2445855 3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-06-6](/img/structure/B2445855.png)

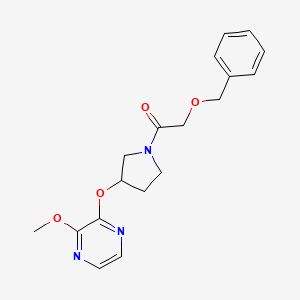

3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of triazinopurine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as tert-butyl-substituted triazinoindoles, have been synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR, and mass spectrometry. These techniques are commonly used to elucidate the structure of newly synthesized compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the tert-butyl group might undergo reactions typical of alkyl groups, while the triazinopurine moiety might participate in reactions typical of aromatic heterocycles .Scientific Research Applications

Pharmacological Properties and Receptor Affinity

Research into derivatives of purine-2,6-dione, which share a structural resemblance to the queried compound, highlights their potential as ligands for various serotonin receptors. These compounds exhibit anxiolytic and antidepressant properties due to their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The study by Chłoń-Rzepa et al. (2013) specifically found that certain derivatives produced significant antidepressant-like effects in animal models, underscoring their potential for developing new psychiatric medications (Chłoń-Rzepa et al., 2013).

Anticancer, Anti-HIV, and Antimicrobial Activities

Derivatives of triazino and triazolo[4,3-e]purine, similar to the compound , have been synthesized and evaluated for their anticancer, anti-HIV, and antimicrobial activities. Ashour et al. (2012) reported that certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines, as well as moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens (Ashour et al., 2012).

Synthesis and Chemical Characterization

The synthesis and characterization of related compounds, such as 6-[benzofuran-3(2H)-ylidene]-3,3a,9,9a-tetra-hydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivatives, have been explored. Kravchenko et al. (2015) detailed the formation of new derivatives through condensation reactions, which were confirmed by X-ray diffraction analysis, providing a foundation for further exploration of similar compounds' chemical properties and potential applications (Kravchenko et al., 2015).

Future Directions

properties

IUPAC Name |

3-tert-butyl-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-21(2,3)15-13-26-16-17(24(4)20(29)25(5)18(16)28)22-19(26)27(23-15)12-11-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJAQFJXYGPVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2445777.png)

![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)